Cas no 2229178-40-7 (3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol)

3-Amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol is a structurally unique compound featuring a fused benzopyran moiety and a functionalized cyclobutane ring. The presence of both amino and hydroxyl groups on the cyclobutane scaffold enhances its versatility as a synthetic intermediate, enabling further derivatization for pharmaceutical or materials science applications. The rigid cyclobutane core contributes to conformational constraints, which may be advantageous in drug design for improving target selectivity or metabolic stability. The benzopyran component offers potential for π-stacking interactions, further expanding its utility in molecular recognition studies. This compound's balanced polarity and multifunctional nature make it a valuable building block for medicinal chemistry and chemical biology research.
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol structure
2229178-40-7 structure
Product name:3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
CAS No:2229178-40-7
MF:C13H17NO2
Molecular Weight:219.279583692551
CID:6029729
PubChem ID:165610742

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
    • EN300-1752806
    • 2229178-40-7
    • インチ: 1S/C13H17NO2/c14-13(6-12(15)7-13)11-2-1-10-8-16-4-3-9(10)5-11/h1-2,5,12,15H,3-4,6-8,14H2
    • InChIKey: SQHDDBBTZFFWAN-UHFFFAOYSA-N
    • SMILES: OC1CC(C2=CC=C3COCCC3=C2)(C1)N

計算された属性

  • 精确分子量: 219.125928785g/mol
  • 同位素质量: 219.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • XLogP3: 0.2

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1752806-1.0g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
1g
$1944.0 2023-06-03
Enamine
EN300-1752806-10g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
10g
$8357.0 2023-09-20
Enamine
EN300-1752806-0.05g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
0.05g
$1632.0 2023-09-20
Enamine
EN300-1752806-0.25g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
0.25g
$1789.0 2023-09-20
Enamine
EN300-1752806-0.5g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
0.5g
$1866.0 2023-09-20
Enamine
EN300-1752806-10.0g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
10g
$8357.0 2023-06-03
Enamine
EN300-1752806-5g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
5g
$5635.0 2023-09-20
Enamine
EN300-1752806-0.1g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
0.1g
$1711.0 2023-09-20
Enamine
EN300-1752806-5.0g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
5g
$5635.0 2023-06-03
Enamine
EN300-1752806-2.5g
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
2229178-40-7
2.5g
$3809.0 2023-09-20

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol 関連文献

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-olに関する追加情報

3-Amino-3-(3,4-Dihydro-1H-2-Benzopyran-6-yl)Cyclobutan-1-Ol: A Comprehensive Overview

3-Amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol, commonly referred to by its CAS number CAS No. 2229178-40-7, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutanol moiety with a dihydrobenzopyran ring system. The presence of the amino group further enhances its reactivity and functional versatility.

The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, reductions, and cyclizations. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for pharmacological studies. Researchers have explored the use of transition metal catalysts, such as palladium and rhodium complexes, to achieve high yields and selectivity in the synthesis process.

3-Amino functionality in this compound plays a pivotal role in its reactivity. The amino group can act as a nucleophile or undergo various modifications, such as acylation or alkylation, to generate derivatives with diverse biological activities. For instance, the conversion of the amino group into an amide or urea has been shown to enhance bioavailability and reduce toxicity in preclinical models.

The dihydrobenzopyran ring system is another key structural feature of this compound. This bicyclic structure contributes to the molecule's stability and ability to interact with biological targets. Recent studies have highlighted the potential of dihydrobenzopyrans as scaffolds for drug discovery, particularly in the development of kinase inhibitors and GPCR modulators.

In terms of applications, CAS No. 2229178-40-7 has shown promise in the field of medicinal chemistry. Its ability to modulate cellular signaling pathways makes it a valuable tool for investigating diseases such as cancer, neurodegenerative disorders, and inflammation. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines while showing minimal toxicity to normal cells.

Moreover, the cyclobutanol moiety in this compound provides additional sites for functionalization. Researchers have exploited this feature to develop prodrugs that can be activated under specific physiological conditions, thereby improving drug delivery and efficacy. The integration of stimuli-responsive elements into the molecule's structure has also been explored to create "smart" drugs that release their active form only at the site of action.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key therapeutic targets, such as protein kinases and nuclear receptors. These insights are being used to guide structure-based drug design efforts aimed at optimizing the compound's pharmacokinetic and pharmacodynamic profiles.

In conclusion, 3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol represents a versatile platform for chemical innovation. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.

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